molecular formula C14H18O4 B156216 Dipropyl terephthalate CAS No. 1962-74-9

Dipropyl terephthalate

Cat. No.: B156216
CAS No.: 1962-74-9
M. Wt: 250.29 g/mol
InChI Key: GXJPKIGCMGAHTL-UHFFFAOYSA-N
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Description

Dipropyl terephthalate (DPT) is a diester derived from terephthalic acid and propanol, characterized by its para-substituted aromatic ring and two propyl ester groups. It is primarily synthesized via alcoholysis of poly(butylene terephthalate) (PBT) in supercritical propanol, yielding DPT alongside 1,4-butanediol . DPT finds applications in polymer plasticization, analytical chemistry, and as a degradation product in recycling processes. Its structural and functional properties distinguish it from ortho-phthalates and other terephthalate esters, as discussed below.

Properties

CAS No.

1962-74-9

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

dipropyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

GXJPKIGCMGAHTL-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC

Other CAS No.

1962-74-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isomeric Differences

Terephthalate vs. Phthalate Isomers :

  • DPT belongs to the terephthalate family (para-substituted benzene ring), whereas dipropyl phthalate (DPP) is an ortho-phthalate isomer. This structural distinction significantly impacts their chemical behavior.
  • Isophthalates (meta-substituted) further differ in reactivity and solubility. For example, dimethyl isophthalate (DMIP) forms water clusters under similar conditions to DPT but with distinct mobility patterns .

Physicochemical Properties

  • Boiling Point and Volatility : Longer alkyl chains (e.g., propyl in DPT) reduce volatility compared to methyl (DMT) or ethyl (DET) esters. This enhances DPT’s suitability as a plasticizer with lower migration rates.
  • Solubility : Terephthalates generally exhibit lower water solubility than ortho-phthalates due to reduced polarity. For example, DPP (ortho) has higher aqueous solubility than DPT (para) .

Environmental and Health Considerations

  • Toxicity : While ortho-phthalates are endocrine disruptors, terephthalates like DPT are understudied but presumed safer due to structural differences .

Table 2: Comparative Overview of DPT and Analogues

Property DPT DMT (Dimethyl) DET (Diethyl) DPP (Dipropyl Phthalate)
Alkyl Chain Length Propyl Methyl Ethyl Propyl (ortho)
Isomer Type Para-terephthalate Para-terephthalate Para-terephthalate Ortho-phthalate
Boiling Point High Moderate Moderate-High High
Regulatory Status Emerging alternative Widely used Intermediate Restricted (EU REACH)
Key Application Plasticizers, degradation product Polymer production Plasticizers, solvents Phased-out plasticizer

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying dipropyl terephthalate in polymer matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are primary methods for identification. GC-MS provides high sensitivity for quantifying trace concentrations, while FTIR characterizes functional groups (e.g., ester linkages) . For validation, compare retention times and spectral data with certified reference standards (e.g., di-nn-propyl phthalate solutions) .
  • Key Considerations : Ensure minimal matrix interference by pre-treating samples with solvent extraction (e.g., dichloromethane) and filtration.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant protocols:

  • Use fume hoods to prevent aerosol formation.
  • Ground metal containers during transfer to avoid static ignition .
  • Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
    • Critical Data : PAC-1 (15 mg/m³) and PAC-2 (1,600 mg/m³) thresholds define short-term exposure limits .

Q. What are the primary environmental monitoring strategies for detecting this compound in aqueous systems?

  • Methodological Answer : Deploy solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity. Target metabolites like terephthalic acid and monopropyl esters to confirm degradation pathways .
  • Validation : Spike recovery tests (85–115%) and blanks to control for cross-contamination.

Advanced Research Questions

Q. How can contradictions in ecotoxicological data for this compound be resolved across studies?

  • Methodological Answer : Conduct systematic reviews using EPA HERO database queries to aggregate peer-reviewed data . Apply dose-response meta-analysis to reconcile variability in endpoints (e.g., LC50 values). Prioritize studies with standardized OECD test guidelines (e.g., Daphnia magna acute toxicity assays) .
  • Case Example : Differences in algal growth inhibition (72h-EC50) may stem from pH or dissolved organic carbon variations; replicate conditions across labs.

Q. What experimental designs are optimal for studying the photodegradation kinetics of this compound?

  • Methodological Answer : Simulate UV exposure (λ = 254–365 nm) in photoreactors with controlled oxygen levels. Monitor degradation via:

  • High-resolution mass spectrometry (HRMS) to track intermediate byproducts.
  • Quantum yield calculations to model reaction rates .
    • Data Interpretation : Use pseudo-first-order kinetics; validate with dark controls to rule out hydrolysis.

Q. Which mechanisms underlie the reproductive toxicity of this compound in mammalian models?

  • Methodological Answer : Employ in vitro assays (e.g., placental cell co-cultures) to assess endocrine disruption via estrogen receptor binding. Compare with in vivo rodent studies measuring sperm motility and ovarian follicle counts .
  • Advanced Techniques : Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis).

Data Contradiction & Validation

Q. How should researchers address discrepancies in polymer degradation studies involving this compound?

  • Methodological Answer : Cross-validate findings using orthogonal methods:

  • Thermogravimetric analysis (TGA) for thermal stability vs. soil burial tests for biodegradation .
  • Statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance of environmental factors (e.g., temperature, microbial activity).

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